N-(3-chloro-4-cyanophenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chloro-4-cyanophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-(3-substituted-4-cyanophenyl)-4-methylbenzenesulfonamide derivatives.
Reduction: Formation of N-(3-chloro-4-aminophenyl)-4-methylbenzenesulfonamide.
Oxidation: Formation of N-(3-chloro-4-cyanophenyl)-4-carboxybenzenesulfonamide.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Research: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction, thereby modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
- N’-(3-chloro-4-cyanophenyl)-N-(4-cyanophenyl)propanediamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyano and sulfonamide groups allows for versatile reactivity and potential for diverse applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-2-6-13(7-3-10)20(18,19)17-12-5-4-11(9-16)14(15)8-12/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWQYNRLVSXBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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